Cas no 887579-62-6 (5-cyanopyridine-3-carboxylic acid)

5-cyanopyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Cyanonicotinic acid
- 5-CYANO-3-PYRIDINECARBOXYLIC ACID
- 5-Cyano-nicotinic acid
- 5-cyanopyridine-3-carboxylic acid
- 5-CyanonicotinicAcid
- YLVWEUCOZIMGPV-UHFFFAOYSA-N
- 2070AF
- 4593AC
- AB31370
- NE63294
- SY029381
- 5-cyano-3-pyridinecarboxylic acid, AldrichCPR
- 5-Cyano-3-pyridinecarboxylic acid (ACI)
-
- MDL: MFCD07367904
- インチ: 1S/C7H4N2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,(H,10,11)
- InChIKey: YLVWEUCOZIMGPV-UHFFFAOYSA-N
- ほほえんだ: N#CC1C=C(C(O)=O)C=NC=1
計算された属性
- せいみつぶんしりょう: 148.02700
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 206
- トポロジー分子極性表面積: 74
じっけんとくせい
- PSA: 73.98000
- LogP: 0.65148
5-cyanopyridine-3-carboxylic acid セキュリティ情報
- 危険カテゴリコード: 22
-
危険物標識:
5-cyanopyridine-3-carboxylic acid 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-cyanopyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D375707-1g |
5-Cyanonicotinic Acid |
887579-62-6 | 97% | 1g |
$540 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY1404011-1G |
5-cyanopyridine-3-carboxylic acid |
887579-62-6 | 95% | 1g |
¥ 1,485.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138660-1g |
5-Cyanonicotinic acid |
887579-62-6 | 98% | 1g |
¥1890 | 2023-04-13 | |
Enamine | EN300-86231-0.1g |
5-cyanopyridine-3-carboxylic acid |
887579-62-6 | 95.0% | 0.1g |
$73.0 | 2025-02-21 | |
eNovation Chemicals LLC | D694371-1g |
5-Cyanonicotinic Acid |
887579-62-6 | 97% | 1g |
$255 | 2024-07-20 | |
eNovation Chemicals LLC | D375707-0.25g |
5-Cyanonicotinic Acid |
887579-62-6 | 97% | 0.25g |
$225 | 2024-05-24 | |
TRC | C982258-250mg |
5-Cyanonicotinic Acid |
887579-62-6 | 250mg |
$ 98.00 | 2023-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138660-25g |
5-Cyanonicotinic acid |
887579-62-6 | 98% | 25g |
¥23048 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY1404011-250MG |
5-cyanopyridine-3-carboxylic acid |
887579-62-6 | 95% | 250MG |
¥ 567.00 | 2023-04-13 | |
Chemenu | CM124321-1g |
5-cyanonicotinic acid |
887579-62-6 | 95% | 1g |
$246 | 2023-02-18 |
5-cyanopyridine-3-carboxylic acid 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
5-cyanopyridine-3-carboxylic acidに関する追加情報
Recent Advances in the Application of 5-Cyanopyridine-3-Carboxylic Acid (CAS: 887579-62-6) in Chemical Biology and Pharmaceutical Research
5-Cyanopyridine-3-carboxylic acid (CAS: 887579-62-6) has emerged as a key intermediate in the synthesis of bioactive molecules and pharmaceutical agents. Recent studies highlight its versatility in medicinal chemistry, particularly in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes. This compound's unique structural features, including the cyano and carboxylic acid functional groups, enable diverse chemical modifications, making it a valuable scaffold for drug discovery and chemical biology applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 5-cyanopyridine-3-carboxylic acid derivatives as potent inhibitors of Bruton's tyrosine kinase (BTK), a target for autoimmune diseases and B-cell malignancies. The researchers synthesized a series of analogs, with compound 12 (derived from 887579-62-6) showing IC50 values in the low nanomolar range. Molecular docking studies revealed that the cyano group forms critical hydrogen bonds with the kinase's hinge region, while the carboxylic acid moiety enhances solubility and pharmacokinetic properties.
In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that 5-cyanopyridine-3-carboxylic acid-based compounds exhibit broad-spectrum activity against drug-resistant Gram-positive bacteria, including MRSA. The lead compound demonstrated a MIC of 2 μg/mL against clinical isolates, with mechanistic studies suggesting inhibition of bacterial cell wall synthesis. This finding opens new avenues for addressing the global antimicrobial resistance crisis.
The compound's utility extends to diagnostic applications. A recent ACS Sensors publication (2024) described a novel fluorescent probe incorporating 5-cyanopyridine-3-carboxylic acid that selectively detects reactive oxygen species (ROS) in live cells. The probe's emission intensity increases 20-fold upon ROS binding, enabling real-time monitoring of oxidative stress in neurodegenerative disease models. This development provides researchers with a powerful tool for studying redox biology and screening potential neuroprotective agents.
From a synthetic chemistry perspective, advances in the scalable production of 5-cyanopyridine-3-carboxylic acid have been achieved. A 2023 patent (WO2023187654) discloses an improved catalytic process using ruthenium-based catalysts that achieves 95% yield with excellent purity (>99.5%). This technological breakthrough addresses previous challenges in large-scale manufacturing, facilitating broader application in pharmaceutical development.
Ongoing clinical trials (NCT05678954) are evaluating a 5-cyanopyridine-3-carboxylic acid derivative as a potential treatment for idiopathic pulmonary fibrosis. Phase Ib results show favorable safety profiles and promising biomarker modulation. The compound's dual mechanism of action - inhibiting both fibrotic signaling and oxidative stress - positions it as a potential first-in-class therapy for this devastating condition.
Future research directions include exploring the compound's potential in PROTAC (proteolysis targeting chimera) design and as a building block for covalent inhibitors. The unique electronic properties of the cyano group make it particularly suitable for these emerging therapeutic modalities. Several biotech companies have included 887579-62-6 derivatives in their preclinical pipelines, signaling growing industry interest in this chemical scaffold.
887579-62-6 (5-cyanopyridine-3-carboxylic acid) 関連製品
- 499-81-0(3,5-Pyridinedicarboxylic Acid)
- 845885-80-5(5-(4-Cyanophenyl)nicotinic acid)
- 3222-49-9(5-methylpyridine-3-carboxylic acid)
- 1226433-56-2(N-2-(propan-2-yl)phenyl-2-{2-(pyrimidin-2-yl)amino-1,3-thiazol-4-yl}acetamide)
- 2228922-86-7(2-(3-aminobutyl)benzene-1,3,5-triol)
- 300689-29-6(4-(3-Amino-7-methyl-imidazo[1,2-a]pyridin-2-yl)-2-methoxy-phenol)
- 2172063-10-2(1-1-(hydroxymethyl)-3-methoxycyclobutylcyclohexan-1-ol)
- 1701591-17-4(2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine)
- 1257664-95-1(4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran)
- 1805691-07-9(2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one)
